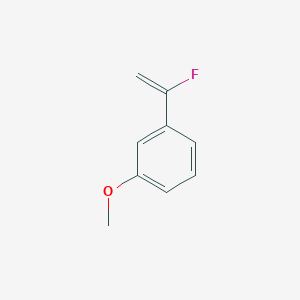

1-(1-fluoroethenyl)-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-fluoroethenyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTKAOUCSLDFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Fluoroethenyl 3 Methoxybenzene

Precursor Synthesis and Functionalization Strategies

The construction of 1-(1-fluoroethenyl)-3-methoxybenzene typically involves the coupling of two key fragments: an aryl precursor derived from methoxybenzene and a fluorine-containing ethenyl building block. The careful design and synthesis of these precursors are critical for the success of subsequent coupling reactions.

Synthesis of Methoxybenzene Derivatives as Aryl Precursors

The methoxybenzene moiety can be functionalized in several ways to prepare it for coupling reactions. Common strategies involve the introduction of a halogen or a boronic acid group at the 3-position of the anisole (B1667542) ring.

One straightforward approach to obtaining a suitable aryl precursor is the bromination of anisole. However, direct bromination of anisole typically yields a mixture of ortho- and para-isomers. To achieve meta-substitution, indirect methods are often employed. For instance, 3-bromoanisole (B1666278) can be synthesized from m-bromophenol by reaction with dimethyl sulfate (B86663) in the presence of a base. rsc.org Another route involves the diazotization of m-anisidine, followed by a Sandmeyer-type reaction with a bromide source.

Alternatively, 3-iodoanisole (B135260) can be prepared, which often exhibits higher reactivity in cross-coupling reactions. The synthesis of 3-iodoanisole can be achieved through various methods, including the iodination of anisole using reagents like N-iodosuccinimide.

For Suzuki-Miyaura coupling reactions, 3-methoxyphenylboronic acid is a key precursor. This can be synthesized from 3-bromoanisole via a Grignard reaction followed by treatment with a borate (B1201080) ester, or through a lithium-halogen exchange followed by quenching with a borate ester. nih.gov

| Precursor | Synthetic Method | Starting Material | Key Reagents | Typical Yield |

|---|---|---|---|---|

| 3-Bromoanisole | Williamson Ether Synthesis | m-Bromophenol | Dimethyl sulfate, NaOH | Good |

| 3-Iodoanisole | Electrophilic Iodination | Anisole | N-Iodosuccinimide | Moderate |

| 3-Methoxyphenylboronic acid | Grignard Reaction | 3-Bromoanisole | Mg, Trialkyl borate | Good |

Preparation of Fluorine-Containing Ethenyl Building Blocks

For use in Negishi or Stille coupling reactions, organometallic derivatives of 1-fluoroethene are required. For example, (1-fluoroethenyl)zinc chloride can be prepared in situ by the reaction of 1-bromo-1-fluoroethene with an activated form of zinc. Similarly, (1-fluoroethenyl)tributyltin, a key reagent for Stille coupling, can be synthesized by reacting 1-bromo-1-fluoroethene with a tributyltin anion or via a palladium-catalyzed reaction with hexabutylditin.

| Building Block | Synthetic Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| 1-Bromo-1-fluoroethene | Dehydrobromination | 1,1-Dibromo-1-fluoroethane | Base (e.g., NaOH) | google.com |

| (1-Fluoroethenyl)zinc chloride | In situ formation | 1-Bromo-1-fluoroethene | Activated Zinc | - |

| (1-Fluoroethenyl)tributyltin | Stannylation | 1-Bromo-1-fluoroethene | (Bu3Sn)2, Pd catalyst | - |

Direct Fluorination and Fluoroalkylation Approaches to Olefins

Direct methods for the introduction of a fluorine atom or a fluoroalkyl group onto a pre-existing olefinic substrate offer an alternative and potentially more atom-economical route. One hypothetical approach for the synthesis of this compound would be the direct electrophilic fluorination of 3-vinylanisole. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for the electrophilic fluorination of electron-rich double bonds. st-andrews.ac.ukmdpi.com The reaction of 3-vinylanisole with an electrophilic fluorine source could potentially lead to the desired product, although regioselectivity and side reactions would need to be carefully controlled.

Another strategy could involve the direct C-H fluoroethenylation of anisole. However, methods for the direct introduction of a fluoroethenyl group onto an aromatic ring through C-H activation are still under development and are not yet widely established for this specific transformation.

Transition Metal-Catalyzed Coupling Reactions for Fluoroethenyl Aryl Ether Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds and are well-suited for the synthesis of this compound.

Palladium-Catalyzed Heck Arylation Strategies for Vinyl Ethers

The Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, is a plausible method for this synthesis. libretexts.org In this context, the reaction would involve coupling a 3-haloanisole (e.g., 3-iodoanisole or 3-bromoanisole) with a suitable fluoroethenyl partner. While the direct use of fluoroethene itself can be challenging due to its gaseous nature and potential for polymerization, activated derivatives or surrogates can be employed.

A more common Heck-type approach would involve the coupling of 3-methoxyphenylboronic acid with 1-bromo-1-fluoroethene. This reaction, often referred to as a Suzuki-Miyaura type coupling with a vinyl halide, is catalyzed by a palladium complex with appropriate ligands and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Aryl Precursor | Ethenyl Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| 3-Iodoanisole | Fluoroethene | Pd(OAc)2 / PPh3 | Et3N | DMF |

| 3-Methoxyphenylboronic acid | 1-Bromo-1-fluoroethene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O |

Negishi Coupling Methodologies for Fluorinated Vinyl Systems

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for this transformation. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and often proceeds under mild conditions.

A viable Negishi coupling strategy for the synthesis of this compound would involve the reaction of a 3-haloanisole (e.g., 3-bromoanisole) with a pre-formed or in situ-generated (1-fluoroethenyl)zinc reagent. Alternatively, a 3-methoxyphenylzinc halide could be coupled with 1-bromo-1-fluoroethene. The choice of palladium or nickel catalyst and the supporting ligands are critical for the efficiency of the coupling with fluorinated vinyl systems.

| Aryl Partner | Fluorinated Vinyl Partner | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| 3-Bromoanisole | (1-Fluoroethenyl)zinc bromide | Pd(dba)2 | SPhos | THF |

| 3-Methoxyphenylzinc chloride | 1-Bromo-1-fluoroethene | NiCl2(dppp) | - | THF |

Other Cross-Coupling Approaches (e.g., Suzuki, Stille)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions, in particular, have been widely utilized for the synthesis of vinyl arenes.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. For the synthesis of this compound, a plausible approach would involve the coupling of a (1-fluoroethenyl)boronic acid derivative with 1-bromo-3-methoxybenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like sodium carbonate or potassium phosphate. The choice of solvent is crucial and often involves a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water to facilitate the reaction.

A representative, though generalized, reaction scheme is presented below:

Scheme 1: Plausible Suzuki Coupling Route to this compound

Stille Coupling:

The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide or triflate. In the context of synthesizing this compound, this could be achieved by reacting (1-fluoroethenyl)tributyltin with 1-bromo-3-methoxybenzene. The reaction conditions for Stille couplings are generally mild and tolerant of a wide variety of functional groups. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and the reaction is typically performed in a non-polar aprotic solvent such as THF, dioxane, or toluene. In some cases, the addition of a lithium chloride salt can accelerate the reaction. nih.govnih.gov

Scheme 2: Plausible Stille Coupling Route to this compound

The chemoselectivity of the Stille coupling can be an important consideration, for instance, when a substrate contains multiple reactive sites, such as a bromo and a triflate group. nih.govnih.gov The choice of catalyst and reaction conditions can often be tuned to favor the reaction at the desired position.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base/Additive | Solvent | Potential Product |

| (3-methoxyphenyl)boronic acid | 1-bromo-1-fluoroethene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |

| 1-bromo-3-methoxybenzene | (1-fluoroethenyl)tributyltin | Pd(PPh₃)₄ | LiCl | THF | This compound |

Halofluorination of Olefins and Subsequent Elimination Reactions

A two-step approach involving the halofluorination of an olefin followed by an elimination reaction provides another viable route to vinyl fluorides. In this strategy, 3-methoxystyrene would serve as the starting material.

The first step is the halofluorination of the double bond of 3-methoxystyrene. This reaction typically involves an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), and a fluoride (B91410) source, like hydrogen fluoride-pyridine complex (Olah's reagent) or silver fluoride. The reaction proceeds via a halonium ion intermediate, which is then attacked by a fluoride ion in an anti-fashion to yield a vicinal halofluoroalkane.

Scheme 3: Halofluorination of 3-methoxystyrene

The subsequent step is the elimination of the hydrogen halide (H-X) from the vicinal halofluoroalkane to generate the desired fluoroalkene. This elimination is typically achieved by treatment with a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination. Common bases used for this purpose include potassium tert-butoxide, sodium hydride, or diazabicycloundecene (DBU).

Scheme 4: Elimination to form this compound

The success of this methodology is dependent on the efficient and regioselective halofluorination of the starting olefin and the controlled elimination of the resulting intermediate.

| Starting Material | Reagents for Halofluorination | Intermediate | Reagents for Elimination | Final Product |

| 3-methoxystyrene | NBS, HF-pyridine | 1-(1-bromo-2-fluoroethyl)-3-methoxybenzene | Potassium tert-butoxide | This compound |

| 3-methoxystyrene | NIS, AgF | 1-(2-fluoro-1-iodoethyl)-3-methoxybenzene | DBU | This compound |

Transetherification Methodologies for Fluoroethenyl Ether Synthesis

Transetherification is a chemical reaction that involves the exchange of an alkoxy group of an ether with another alcohol. While this method is more commonly applied to the synthesis of non-fluorinated vinyl ethers, its application to the synthesis of fluoroethenyl ethers has been explored. The synthesis of fluorinated ethers can be achieved through various methods, including the Williamson synthesis and the addition of alcohols to fluoroolefins. fluorine1.rufluorine1.ru

For the synthesis of a fluoroethenyl ether, a potential transetherification approach could involve the reaction of a fluoroalkene with an alcohol in the presence of a suitable catalyst. However, the direct synthesis of this compound via a transetherification reaction is not a standard or well-documented method. This is because the target molecule is an aryl fluoroalkene and not a fluoroethenyl ether.

A more relevant, though distinct, reaction would be the synthesis of a fluoroethenyl ether from a fluorinated alcohol. For instance, the interaction of a fluorinated alcohol with an epoxide in the presence of a catalyst can lead to the formation of a fluorinated ether. fluorine1.rufluorine1.ru

While transetherification is a valid synthetic strategy for certain classes of ethers, its direct applicability to the synthesis of this compound is limited.

Emerging Synthetic Protocols for Monofluoroalkenyl Arenes

Recent advances in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of monofluoroalkenyl arenes. These emerging protocols often offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.

A promising and efficient strategy for the synthesis of monofluoroalkenyl arenes involves the selective reduction of the corresponding gem-difluoroalkenyl arenes. This method provides access to monofluoroalkenes with high E-isomeric selectivity.

The synthesis of the gem-difluoroalkenyl arene precursor can be achieved through various methods, such as the Wittig reaction of an aldehyde with a fluorinated phosphonium (B103445) ylide. Once the gem-difluoroalkenyl arene is obtained, it can be selectively reduced to the monofluoroalkenyl arene. A variety of reducing agents can be employed for this hydrodefluorination, with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) being a particularly effective reagent. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at room temperature.

Scheme 5: Selective Reduction of a gem-Difluoroalkenyl Arene

This streamlined synthetic protocol is advantageous due to its mild reaction conditions, operational simplicity, and broad substrate scope, delivering good to excellent yields.

| gem-Difluoroalkenyl Arene Precursor | Reducing Agent | Solvent | Product | Yield (%) |

| 1-(2,2-difluoroethenyl)-3-methoxybenzene | Red-Al | CH₂Cl₂ | This compound | High |

| 1-(2,2-difluoroethenyl)benzene | Red-Al | CH₂Cl₂ | 1-(1-fluoroethenyl)benzene | 92 |

| 4-(2,2-difluoroethenyl)-1,1'-biphenyl | Red-Al | CH₂Cl₂ | 4-(1-fluoroethenyl)-1,1'-biphenyl | 85 |

The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile. A variation of this reaction, the umpolung MBH reaction, can be utilized to synthesize 2-fluoroenones.

This reaction involves a formal enone-α-H to F substitution, providing 2-fluoroenones in a single step from readily available enones. The reaction is applicable to a wide range of aromatic and alkenyl enones and is carried out at room temperature using a fluoride source such as a hydrogen fluoride-pyridine complex.

While this method does not directly yield this compound, it provides access to a 2-fluoroenone intermediate, specifically 2-fluoro-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate could potentially be converted to the target compound through a subsequent reduction of the carbonyl group and dehydration.

Scheme 6: Umpolung Morita–Baylis–Hillman Reaction to a Fluoroenone

The mechanism is thought to proceed through a rare umpolung Morita–Baylis–Hillman-type pathway. This emerging protocol represents a novel approach to the synthesis of fluorinated building blocks that could serve as precursors to monofluoroalkenyl arenes.

| Enone Substrate | Fluoride Source | Catalyst/Reagents | Fluoroenone Product |

| 1-(3-methoxyphenyl)prop-2-en-1-one | HF-pyridine | Iodine(III) reagent, Amine base | 2-fluoro-1-(3-methoxyphenyl)prop-2-en-1-one |

| Chalcone | HF-pyridine | Iodosylbenzene, DABCO | 2-fluoro-1,3-diphenylprop-2-en-1-one |

| 1-phenylprop-2-en-1-one | HF-pyridine | 2-Iodosyl-1,3-dimethylbenzene, DABCO | 2-fluoro-1-phenylprop-2-en-1-one |

Advanced Spectroscopic and Analytical Characterization of 1 1 Fluoroethenyl 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(1-fluoroethenyl)-3-methoxybenzene. Through the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopic Analysis of Vinyl and Aryl Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl protons of the fluoroethenyl group and the protons of the substituted benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment.

The two geminal vinyl protons are diastereotopic due to the fluorine substituent, and they will present as two separate signals. Each of these vinyl proton signals is expected to be a doublet of doublets due to geminal coupling to each other and coupling to the fluorine atom.

The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The protons on the ring are chemically non-equivalent and will show characteristic ortho, meta, and para couplings. The methoxy (B1213986) group will appear as a sharp singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Vinyl H (gem to F) | 4.5 - 5.5 | dd | J(H-H) ≈ 2-4, J(H-F) ≈ 15-30 |

| Vinyl H (cis to F) | 4.0 - 5.0 | dd | J(H-H) ≈ 2-4, J(H-F) ≈ 4-10 |

| Aryl H | 6.8 - 7.4 | m | - |

| Methoxy H | ~3.8 | s | - |

¹⁹F NMR Spectroscopy for Fluorine Chemical Shift and Coupling Analysis

¹⁹F NMR spectroscopy is a powerful technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split into a doublet of doublets due to coupling with the two geminal vinyl protons. The chemical shift of the fluorine atom is influenced by the electronic effects of the vinyl and aryl groups.

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Vinyl F | -90 to -130 | dd | J(F-H_gem) ≈ 15-30, J(F-H_cis) ≈ 4-10 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the fluoroethenyl group directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other vinyl carbon and the aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, etc.). The chemical shifts will be influenced by the substituents on the benzene ring.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C=CF | 150 - 170 | ¹JCF ≈ 280-300 |

| C=CF | 85 - 105 | ²JCF ≈ 15-25 |

| Aromatic C (substituted) | 130 - 160 | - |

| Aromatic C-H | 110 - 130 | - |

| Methoxy C | ~55 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, helping to trace the connectivity within the vinyl and aryl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the fluoroethenyl group and the methoxybenzene ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the C=C double bond, C-F bond, C-O bond, aromatic C=C bonds, and C-H bonds.

Analysis of C=C Stretching in the Fluoroethenyl Moiety

The stretching vibration of the carbon-carbon double bond in the fluoroethenyl group is a key diagnostic feature in the IR spectrum. The presence of the fluorine atom on the double bond is expected to influence the position of this absorption band. Generally, C=C stretching vibrations in alkenes appear in the region of 1680-1620 cm⁻¹. libretexts.org For conjugated systems, such as the one in the target molecule where the double bond is conjugated with the aromatic ring, this band is typically observed at a lower frequency, around 1625 cm⁻¹. uomustansiriyah.edu.iq

Expected IR Absorption Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Vinyl C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 3000 - 2850 | Medium |

| C=C Stretch (Fluoroethenyl) | 1650 - 1620 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 and 1075 - 1020 | Strong |

Detailed Spectroscopic and Analytical Data for this compound Not Currently Available in Publicly Accessible Scientific Literature

A thorough and systematic search of publicly available scientific databases and chemical literature has been conducted to gather advanced spectroscopic and analytical data for the compound "this compound." Despite extensive efforts, no specific experimental data pertaining to the detailed characterization of this molecule, as requested in the comprehensive outline, could be located.

The search encompassed queries for infrared (IR) spectroscopy to identify aryl C-H and C-O stretches, mass spectrometry (MS) for molecular formula confirmation and fragmentation analysis, high-resolution mass spectrometry (HRMS) for exact mass determination, and advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for purity assessment. Additionally, a search for X-ray diffraction (XRD) data for single crystal structural determination was performed.

The investigation revealed data for structurally related but distinct compounds, such as 1-fluoro-3-methoxybenzene and other methoxybenzene derivatives. However, no synthesis, characterization, or analytical studies specifically for this compound have been published in the accessible literature. This suggests that the compound may be novel, not yet synthesized, or that its characterization data has not been made public.

Consequently, it is not possible to provide the detailed, data-rich article as per the specified outline. The absence of primary research and reference spectra for this compound precludes a scientifically accurate generation of the requested content for the following sections:

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Without foundational data from experimental analysis, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of synthetic and analytical chemistry would be necessary for this information to become available.

Reactivity Profiles and Reaction Mechanisms of 1 1 Fluoroethenyl 3 Methoxybenzene

Electrophilic Addition Reactions to the Fluoroethenyl Moiety

Electrophilic addition to an alkene typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The pi bond of the alkene attacks an electrophile, leading to the formation of a sigma bond and a carbocation. youtube.com This intermediate is then attacked by a nucleophile to yield the final product. libretexts.org

In the case of 1-(1-fluoroethenyl)-3-methoxybenzene, the fluoroethenyl group is the site of electrophilic attack. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk The underlying principle is the formation of the more stable carbocation intermediate.

The reaction proceeds as follows:

Electrophilic Attack: The π electrons of the C=C double bond attack the electrophile (E⁺). This can lead to two potential carbocations.

Carbocation Formation:

Path A (Markovnikov): The electrophile bonds to the terminal carbon (the one with no fluorine), placing the positive charge on the carbon atom bonded to both the fluorine and the aryl ring. This carbocation is stabilized by resonance with the benzene (B151609) ring and potentially by the lone pairs of the fluorine atom, despite fluorine's strong inductive electron-withdrawing effect.

Path B (Anti-Markovnikov): The electrophile bonds to the internal carbon (bearing the fluorine), placing the positive charge on the terminal carbon. This primary carbocation is significantly less stable.

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the more stable carbocation (from Path A) to form the final product.

Due to the stability of the benzylic, fluorine-substituted carbocation, electrophilic additions are expected to follow the Markovnikov orientation. The electron-withdrawing nature of the fluorine atom deactivates the double bond towards electrophilic attack compared to non-fluorinated analogues. However, the reaction can be facilitated by strong electrophiles and appropriate reaction conditions. For instance, the hydrofluorination of alkenes using reagents like pyridine-HF or advanced systems like KHSO₄-13HF proceeds via this mechanism to yield gem-difluoro compounds. organic-chemistry.orgnih.gov

| Reactant (E-Nu) | Predicted Major Product | Reaction Type |

|---|---|---|

| H-Br | 1-(1-bromo-1-fluoroethyl)-3-methoxybenzene | Hydrobromination |

| H-OH (in H₂O/H⁺) | 1-(1-fluoro-1-hydroxyethyl)-3-methoxybenzene | Acid-Catalyzed Hydration |

| Br-Br | 1-(1,2-dibromo-1-fluoroethyl)-3-methoxybenzene | Bromination |

Nucleophilic Substitution Reactions on the Aryl Ring

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNA_r is favored by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com

The this compound molecule presents a more complex scenario for SNA_r.

Methoxy (B1213986) Group: The methoxy group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. stackexchange.com

For SNA_r to occur, a good leaving group must be present on the ring, typically a halide. Furthermore, strong electron-withdrawing groups are usually required in the ortho and/or para positions to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com In this compound, the substituents are meta to each other, which is a less favorable arrangement for stabilizing the intermediate through resonance.

Therefore, direct nucleophilic substitution on the unsubstituted aryl ring of this compound is highly unlikely under standard conditions. If a leaving group (like a halogen) were present at a position ortho or para to the fluoroethenyl group, the reaction might become more feasible, though still hindered by the electron-donating methoxy group. Interestingly, in some contexts, fluorine itself can be the best leaving group in SNA_r reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.comwyzant.com

Radical Processes Involving Fluorinated Vinyl Ethers

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism of initiation, propagation, and termination. Fluorinated vinyl ethers can participate in radical processes such as polymerization and additions.

Radical Polymerization: Cationic polymerization is more common for vinyl ethers due to the electron-donating nature of the oxygen, which stabilizes a cationic intermediate. nih.govacs.orginrim.it However, the presence of the electron-withdrawing fluorine atom in this compound might alter this reactivity. Radical polymerization can be initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate radicals. These radicals can then add across the double bond of the fluoroethenyl moiety. digitellinc.com

Radical Addition: Similar to electrophilic addition, radical addition across the double bond can occur. For example, the addition of HBr under radical conditions (in the presence of peroxides) typically follows an anti-Markovnikov regioselectivity. The bromine radical adds first to the double bond to form the more stable carbon-centered radical, which then abstracts a hydrogen atom from HBr. In this specific molecule, the bromine radical would add to the internal carbon to generate a more stable benzylic radical on the terminal carbon.

Radical Fluorination: This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org While direct radical fluorination of the vinyl group is possible, other methods often involve generating a radical at a specific position first. For instance, if a radical were generated elsewhere in the molecule, it could potentially be trapped by a fluorine source like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze a variety of transformations involving alkenes. The fluoroethenyl group in this compound is a suitable substrate for such reactions.

Hydrofunctionalization involves the addition of an H-X molecule across a double bond, catalyzed by a transition metal complex. These reactions are often highly regioselective and stereoselective.

Hydrogenation: The addition of H₂ across the double bond can be catalyzed by metals like Pd, Pt, or Rh, typically on a carbon support. This would saturate the vinyl group to yield 1-(1-fluoroethyl)-3-methoxybenzene.

Hydrothiolation: The addition of a thiol (R-SH) can be catalyzed by various metals, including iron. For instance, iron-catalyzed radical hydrothiolation of gem-difluoroalkenes has been reported, proceeding through a hydrogen atom transfer pathway. acs.org A similar mechanism could potentially be applied to monofluoroalkenes.

Hydrosilylation: The addition of a hydrosilane (R₃Si-H) is commonly catalyzed by platinum or rhodium complexes. This reaction would lead to the formation of a C-Si bond and a C-H bond.

| Reaction | Reagents | Typical Catalyst | Product Type |

|---|---|---|---|

| Hydrogenation | H₂ | Pd/C, PtO₂ | Saturated Alkane |

| Hydroboration | BH₃-THF, then H₂O₂/NaOH | N/A (Reagent-controlled) | Alcohol (Anti-Markovnikov) |

| Hydrosilylation | R₃SiH | Pt(0) complexes (e.g., Karstedt's catalyst) | Alkylsilane |

Transition metal catalysts can facilitate the isomerization of alkenes, typically involving the migration of the double bond. For this compound, this could potentially lead to the formation of the isomeric 1-(2-fluoroethenyl)-3-methoxybenzene, although this would likely be less stable due to the loss of conjugation with the aromatic ring. More complex rearrangements can also be catalyzed. For example, rhodium catalysts are known to promote a combined C-H functionalization/Cope rearrangement with vinyl ethers, though the specific substrate structure is critical for this transformation. nih.gov

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. meta-synthesis.com The stereochemistry of these reactions is often predictable by the Woodward-Hoffmann rules. libretexts.org

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a ring.

[4+2] Cycloaddition (Diels-Alder Reaction): The fluoroethenyl moiety can act as a dienophile in a Diels-Alder reaction with a conjugated diene. youtube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups. The fluorine atom's strong inductive effect would make this compound a moderately activated dienophile, suitable for reaction with electron-rich dienes.

[2+2] Cycloaddition: The thermal [2+2] cycloaddition of two alkenes is generally forbidden by the Woodward-Hoffmann rules but can be achieved photochemically. libretexts.org Reactions of vinyl ethers with electron-deficient acetylenes to form cyclobutene (B1205218) derivatives have been reported. researchgate.net

[2+1] Cycloaddition: The reaction with carbenes or carbenoids can form cyclopropane (B1198618) rings. For instance, aryl trifluorovinyl ethers react with difluorocarbene (generated from TMSCF₂Br) to form aryl perfluorocyclopropyl ethers. cas.cn

Sigmatropic Rearrangements: These are concerted intramolecular reactions where a sigma bond migrates across a π-system. organicchemistrydata.org

Claisen Rearrangement: The classic Claisen rearrangement requires an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.org Since this compound does not possess an allyl group, it cannot undergo a standard Claisen rearrangement. However, its synthesis might involve precursors that could undergo such reactions.

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated π-system, leading to a cyclic compound, or the reverse ring-opening process. meta-synthesis.com This type of reaction is not directly applicable to this compound itself but could be relevant to more complex structures derived from it.

Investigation of Claisen Rearrangements and Related Cascade Reactions

The classical Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orgorganic-chemistry.orgwikipedia.org For an aryl allyl ether, heating induces a concerted intramolecular reaction, forming a new carbon-carbon bond at the ortho position of the aromatic ring. libretexts.orglibretexts.org This process proceeds through a six-membered cyclic transition state, initially yielding a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the aromatic o-allylphenol product. libretexts.orglibretexts.org

While this compound itself is not a substrate for a classical Claisen rearrangement due to the absence of an allyl group, its structural motif is relevant in the context of related pericyclic reactions. The reactivity can be understood by examining analogous systems, such as the rearrangement of aryl propargyl ethers, which also undergo an initial acs.orgacs.org-sigmatropic shift. acs.orgacs.orgnsf.gov Following this rearrangement, the resulting allene (B1206475) intermediate can participate in a cascade of subsequent reactions. acs.orgacs.orgnsf.gov

Depending on the substitution pattern of the aromatic ring, these cascades can follow different pathways. acs.orgacs.org For instance, rearrangement to an unsubstituted ortho carbon can lead to a benzopyran through a sequence involving tautomerization, a 1,5-hydrogen shift, and an electrocyclization. acs.orgnsf.gov Conversely, rearrangement to a substituted ortho position can result in the formation of complex tricyclic cores via intramolecular Diels-Alder reactions of the intermediate. acs.orgnsf.gov The regioselectivity of the initial rearrangement and the subsequent reaction pathway are influenced by both steric and electronic effects of the substituents on the aryl ring. acs.orglibretexts.org For example, electron-donating groups like methoxy can direct the rearrangement to the para-position if the ortho positions are blocked. wikipedia.orglibretexts.org

Sigmatropic Rearrangements in Fluorinated Systems

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. wikipedia.org The Claisen and Cope rearrangements are classic examples of acs.orgacs.org-sigmatropic shifts. wikipedia.org The introduction of fluorine atoms into the reacting system can significantly influence the kinetic and thermodynamic parameters of these rearrangements. researchgate.net

Studies on terminally fluorinated 1,5-hexadienes, which undergo the Cope rearrangement, provide insight into the potential behavior of this compound in similar transformations. researchgate.net The fluorine atom, being an electron-withdrawing substituent, can alter the energy of the transition state. researchgate.net Theoretical investigations have suggested that introducing a fluorine atom can make reaching the transition state more difficult in some cases. researchgate.net However, the substitution of fluorine for hydrogen on the vinyl group can also lead to a lower activation energy. researchgate.net

The geometry of the transition state (e.g., chair-like versus boat-like) is a critical factor. researchgate.net In systems that rearrange via a chair-like transition state, the kinetic parameters of fluorinated dienes show a close similarity to their hydrocarbon analogs. researchgate.net However, for systems constrained to a boat-like transition state, the presence of fluorine may favor a stepwise mechanism involving radical intermediates over a concerted pericyclic pathway. researchgate.net The steric effects of fluorine can also be significant, potentially disfavoring certain transition state geometries. acs.org

Polymerization Chemistry of Fluorinated Vinyl Ethers

Fluorinated vinyl ethers are valuable monomers for producing polymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy. inrim.it The polymerization behavior of this compound would be analogous to other semi-fluorinated vinyl ethers (SFVEs).

The homopolymerization of vinyl ethers can proceed through different mechanisms, with cationic polymerization being the most common. nih.govnih.gov Radical homopolymerization of typical vinyl ethers is challenging due to the high electron density of the double bond, but methods using Li+-π complexation have been developed to facilitate it. rsc.org For fluorinated vinyl ethers, the electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the vinyl group, making them less reactive in traditional cationic polymerization and often incapable of radical homopolymerization. inrim.itresearchgate.net

However, controlled cationic polymerization of SFVEs is achievable using highly active acid catalysts, such as in reversible addition-fragmentation chain transfer (RAFT) polymerization. chemrxiv.orgresearchgate.net These controlled methods allow for the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs) with predictable molecular weights and narrow molecular weight distributions. chemrxiv.orgresearchgate.net The mechanism involves the initiation by a cationic species, followed by propagation where the growing carbocationic chain end adds to new monomer units. nih.gov Chain transfer and termination reactions are challenges that must be controlled to achieve living polymerization characteristics. nih.gov

Copolymerization is a highly effective strategy for incorporating fluorinated vinyl ethers into polymers, mitigating the low reactivity they often exhibit in homopolymerization. researchgate.net Fluorinated olefins, including fluorinated vinyl ethers, are generally considered electron-accepting monomers. acs.org They readily undergo copolymerization with electron-donating monomers, such as non-fluorinated vinyl ethers, in a process that often leads to alternating copolymers. acs.org

Mechanistic Investigations through Kinetic Studies and Intermediates Trapping

Understanding the detailed mechanisms of the reactions involving this compound requires kinetic analysis and the detection or trapping of transient intermediates.

Kinetic studies on the acs.orgacs.org-sigmatropic rearrangement of fluorinated 1,5-hexadienes have been crucial in elucidating the mechanism. researchgate.net These studies determine activation parameters (enthalpy and entropy of activation) which help to distinguish between concerted and stepwise pathways. researchgate.net For instance, a significantly different entropy of activation compared to a non-fluorinated analog might suggest a change in the transition state structure or mechanism. researchgate.net In cationic polymerization, kinetic studies reveal how the choice of initiator, solvent, and temperature affects the rates of initiation, propagation, and termination, which is essential for controlling the polymerization process. mdpi.com

Trapping and characterizing fleeting intermediates is a powerful tool for confirming reaction mechanisms. slideshare.net For the Claisen rearrangement of allyl phenyl ethers, the short-lived cyclohexadienone intermediate has been successfully captured and characterized using droplet imbibition mass spectrometry experiments. researchgate.net In these experiments, the reaction is accelerated in charged microdroplets, and the ketone intermediate is trapped by reacting it with an amine present in the system, allowing for its detection by tandem mass spectrometry. researchgate.net In cationic polymerization, the propagating species are carbocations, which are highly reactive intermediates. nih.gov Their existence is often inferred from kinetic data and analysis of the resulting polymer end-groups, which can provide evidence of specific chain transfer or termination events. mdpi.com

Computational Chemistry and Theoretical Studies on 1 1 Fluoroethenyl 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Conformation

No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or energetic profile of 1-(1-fluoroethenyl)-3-methoxybenzene could be identified. Such studies would be crucial for understanding the molecule's stability and preferred three-dimensional shape.

There is no available research that employs ab initio or semi-empirical computational methods to investigate the electronic properties of this compound. Consequently, data on properties such as molecular orbital energies, electron density distribution, and dipole moment, derived from these methods, are not available in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There is no evidence of Molecular Dynamics (MD) simulations having been performed to study the dynamic behavior of this compound. Information regarding its conformational changes over time, its interaction with various solvents, and other dynamic properties remains uninvestigated through this computational technique.

Structure-Reactivity Relationship Predictions and Rational Design

Computational chemistry offers profound insights into how the specific arrangement of atoms and functional groups in this compound dictates its chemical behavior. Through methods like Density Functional Theory (DFT), scientists can model the molecule's electronic structure to predict its reactivity.

The reactivity of the benzene (B151609) ring is governed by the electronic effects of its substituents: the methoxy (B1213986) group (-OCH₃) at position 3 and the 1-fluoroethenyl group [-C(F)=CH₂] at position 1. The methoxy group is a well-known activating group and an ortho, para-director for electrophilic aromatic substitution, meaning it donates electron density to the ring, particularly at positions 2, 4, and 6. Conversely, the fluoroethenyl group's effect is more complex. The vinyl component can act as either a π-electron donor or acceptor, capable of stabilizing both positively and negatively charged transition states. researchgate.netcdnsciencepub.comcdnsciencepub.compearson.comquora.com The highly electronegative fluorine atom further influences the electronic properties through inductive effects.

Computational models can precisely quantify these effects by calculating and visualizing key electronic properties:

Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution across the molecule. For this compound, it would likely show negative potential (red/yellow areas) around the oxygen and fluorine atoms and over the π-system of the benzene ring, indicating regions susceptible to electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons and the likely site of electrophilic attack. The LUMO's energy and location suggest the site for nucleophilic attack. For dinitro aromatic compounds, for instance, the LUMO energy has been a key parameter in predicting toxicity. nih.gov

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing a quantitative measure of the electronic influence of the substituents on the ring.

These computational insights are foundational for Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. nih.govsciepub.com For this compound, a variety of molecular descriptors could be calculated to build such a model. These descriptors, which quantify steric, electronic, and hydrophobic properties, can then be used to rationally design new analogues with potentially enhanced or modified activities. The incorporation of fluorine is a common strategy in medicinal chemistry to improve properties like metabolic stability and binding affinity. nih.gov

Table 1: Illustrative QSAR Descriptors for this compound

| Descriptor Category | Descriptor Name | Predicted Significance |

| Electronic | HOMO Energy | Indicates electron-donating ability; relates to reactivity with electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; relates to reactivity with nucleophiles. | |

| Dipole Moment | Measures molecular polarity; influences solubility and intermolecular interactions. | |

| Topological | Molecular Connectivity Index | Relates to molecular size and branching; can correlate with various biological activities. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity, affecting membrane permeability and bioavailability. |

| Polar Surface Area (PSA) | Estimates a molecule's surface area that is polar, influencing transport properties. |

Computational Approaches to Spectroscopic Data Prediction and Interpretation

Computational methods are indispensable for predicting and interpreting the spectroscopic data of novel or uncharacterized compounds like this compound. These predictions serve as a powerful tool for confirming experimental results and assigning spectral features to specific molecular motions or electronic transitions. DFT calculations are a standard and effective method for this purpose. ivanmr.com

The process typically begins with a geometry optimization to find the molecule's lowest energy conformation. Following this, specific calculations are performed to predict different types of spectra:

Vibrational Spectroscopy (IR and Raman): A frequency calculation on the optimized geometry yields the molecule's vibrational modes. Each mode's frequency and intensity can be correlated to peaks in the experimental Infrared (IR) and Raman spectra. DFT-computed vibrational spectra are often in good agreement with experimental data. researchgate.net This allows for the unambiguous assignment of complex spectral features, such as the characteristic stretching frequencies of the C-F, C=C, C-O, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a key application of computational chemistry, especially for organofluorine compounds where ¹⁹F NMR is a critical characterization tool. rsc.org Advanced DFT functionals and basis sets can predict chemical shifts (δ) and coupling constants (J) for various nuclei, including ¹H, ¹³C, and ¹⁹F. Studies have identified specific DFT methods, such as ωB97XD/aug-cc-pvdz, that provide a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts. rsc.org Such predictions are invaluable for distinguishing between isomers and confirming the compound's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This allows for the prediction of the λ_max values that would be observed in a UV-Vis spectrum.

The synergy between predicted and experimental spectra provides a high degree of confidence in structural elucidation. A hypothetical comparison illustrates how these computational data would be used.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectrum Type | Parameter | Predicted Value (Computational) | Experimental Value (Hypothetical) | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~1680 cm⁻¹ | 1685 cm⁻¹ | C=C stretch (ethenyl) |

| ~1250 cm⁻¹ | 1245 cm⁻¹ | C-O-C stretch (methoxy) | ||

| ~1100 cm⁻¹ | 1105 cm⁻¹ | C-F stretch | ||

| ¹³C NMR | Chemical Shift (ppm) | ~160 ppm | 159.5 ppm | C-OCH₃ |

| ~138 ppm | 138.2 ppm | C-C(F)=CH₂ | ||

| ¹⁹F NMR | Chemical Shift (ppm) | -95 ppm | -94.7 ppm | C(F)=CH₂ |

| ¹H NMR | Chemical Shift (ppm) | ~7.2 ppm | 7.21 ppm | Aromatic Protons |

| ~5.0 ppm | 5.03 ppm | Vinylic Protons | ||

| ~3.8 ppm | 3.81 ppm | Methoxy Protons |

Strategic Applications of 1 1 Fluoroethenyl 3 Methoxybenzene in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Fluorinated Molecules

The 1-fluoroethenyl group is a valuable "active handle" for the construction of more complex organofluorine compounds. researchgate.net Fluoroalkenes are recognized as crucial subunits in many biologically active molecules, where they can serve as mimics for amide or ester bonds, enhancing the metabolic stability and bioavailability of parent compounds. researchgate.netku.edu The presence of the fluorine atom on the double bond polarizes the π-system, creating distinct opportunities for selective transformations that are not possible with simple alkenes. fiveable.me

The compound 1-(1-fluoroethenyl)-3-methoxybenzene can serve as a versatile building block in a variety of synthetic transformations. beilstein-journals.orgnih.gov For instance, the fluoroalkene can participate in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic addition-elimination reactions. These transformations allow for the introduction of the 3-methoxyphenyl group into larger, more complex molecular scaffolds, which is a common structural motif in pharmaceuticals and agrochemicals. The ability to replace a fluorine atom with other functional groups, such as boron, further expands the synthetic utility of fluoroalkenes, making them attractive building blocks for chemists in pharmacology and materials science. technologynetworks.com

| Reaction Type | Potential Reagent/Catalyst | Resulting Structure/Functionality | Significance |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fluorinated cyclohexene derivatives | Access to complex alicyclic systems |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Stilbene and biaryl derivatives | Formation of C-C bonds for conjugated systems |

| Heck Cross-Coupling | Alkene, Pd catalyst | Fluorinated diene systems | Construction of polyene frameworks |

| Nucleophilic Addition-Elimination | Organometallic reagents (e.g., R-Li, R-MgBr) | Substituted alkene derivatives | Introduction of diverse functional groups |

Precursor for Advanced Organic Materials Science

The dual functionality of this compound—a polymerizable ethenyl group and fluorine substitution—makes it a promising monomer for the synthesis of advanced organic materials with tailored properties.

Role in the Development of Specialty Fluorinated Polymers

Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. The vinyl group in this compound allows it to undergo radical polymerization or copolymerization with other monomers to produce specialty polymers. mdpi.com

Incorporating this monomer into a polymer backbone would introduce both fluorine and methoxy-phenyl pendant groups. The fluorine atom can enhance the polymer's thermal stability and chemical inertness while lowering its refractive index and surface energy. The methoxy-phenyl group can improve solubility in organic solvents, modify the glass transition temperature, and provide sites for post-polymerization modification. Copolymers containing perfluorocyclobutyl (PFCB) units, for example, demonstrate outstanding thermal stability and processability, and a similar approach using this monomer could yield novel materials for applications in microelectronics and aerospace. nih.gov

| Property | Influence of this compound Monomer | Potential Application |

|---|---|---|

| Thermal Stability | Enhanced due to the strong C-F bond. | High-performance plastics, aerospace components. |

| Chemical Resistance | Increased inertness from fluorine shielding. | Chemical-resistant coatings, seals, and linings. |

| Optical Properties | Lowered refractive index. | Optical fibers, anti-reflective coatings. |

| Solubility & Processability | Improved by the methoxy-phenyl group. | Solution-processable films and membranes. |

Applications in Surface Modification and Coating Technologies

The introduction of fluorine into surface coatings is a well-established strategy for creating materials with low surface energy, leading to hydrophobic and oleophobic properties. By incorporating this compound into a polymer matrix for a coating, the fluorinated groups would preferentially migrate to the surface, creating a non-stick, low-friction interface. Such coatings are highly desirable for applications ranging from self-cleaning surfaces and anti-fouling marine paints to biomedical devices that resist biofouling. The methoxy (B1213986) group could also play a role in promoting adhesion to specific substrates through hydrogen bonding or other polar interactions.

Methodology Development in Asymmetric Synthesis

The carbon-carbon double bond in this compound is prochiral, meaning that addition reactions across this bond can generate a new stereocenter. This feature makes it a valuable substrate for the development of new methods in asymmetric synthesis, a field dedicated to controlling the three-dimensional arrangement of atoms in a molecule.

The development of catalytic, asymmetric methods for the synthesis of enantioenriched monofluoroalkenes and their derivatives is a highly sought-after goal in medicinal chemistry. researchgate.net Methodologies such as asymmetric hydrogenation, hydrofunctionalization, or cycloaddition applied to this compound could provide access to chiral building blocks containing a fluorinated stereocenter. For example, catalytic asymmetric difluorination or fluoroamination of the alkene could yield products with difluoromethyl or β-fluoroamine motifs, which are important bioisosteres for functional groups like alcohols and thiols. nih.govacs.org The development of such reactions is challenging because the formation of bridged fluoronium ions, which often control stereochemistry in other halocyclizations, does not typically occur. acs.orgnih.gov Therefore, this molecule serves as an excellent test substrate for new chiral catalysts and reaction conditions aimed at controlling the stereochemical outcome of reactions involving fluoroalkenes.

Contribution to Catalyst and Ligand Design

The design of ligands is central to advancing homogeneous catalysis, as ligands can fine-tune the steric and electronic properties of a metal catalyst to control its activity and selectivity. bris.ac.uk While not a ligand itself, this compound can be envisioned as a precursor to novel ligand structures.

The aromatic ring can be functionalized, for example, through ortho-lithiation followed by quenching with a phosphorus electrophile (e.g., PCl₃ or R₂PCl), to install a phosphine donor group. The resulting ligand would possess a unique electronic profile due to the combined effects of the electron-donating methoxy group and the electronically complex fluoroethenyl substituent. Such fluorinated ligands are of interest for catalysis in non-traditional media like supercritical CO₂ or fluorous solvents. liv.ac.uk The specific steric bulk and electronic nature of this ligand could offer new possibilities in cross-coupling catalysis or other transition-metal-mediated transformations where catalyst performance is highly sensitive to ligand structure. researchgate.net The development of such bespoke ligands is a key strategy for discovering new catalytic activities and optimizing existing processes. uea.ac.uk

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Fluoroethenyl Aryl Ethers

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net Traditional routes to fluorinated compounds often rely on harsh reagents and generate significant waste. Future research will prioritize the creation of greener pathways to fluoroethenyl aryl ethers. Key strategies include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. chemistryjournals.net

Safer Solvents: Replacing conventional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Renewable Feedstocks: Investigating the use of renewable raw materials to reduce reliance on petrochemical sources. chemistryjournals.net

Catalytic Processes: Emphasizing the use of catalytic methods, which reduce energy consumption and the need for stoichiometric reagents. A greener synthesis of ibuprofen, for example, utilizes a catalytic process that significantly improves atom economy. chemistryjournals.net

The development of methods like the Shapiro fluorination, which uses inexpensive reagents and avoids transition-metal catalysts, represents a step in this direction for producing fluoroalkenes from readily available ketones. organic-chemistry.org

Exploration of Novel Reactivity Modes and Catalytic Transformations

The fluoroethenyl moiety offers unique reactivity that is yet to be fully exploited. Future work will focus on discovering new transformations and catalytic systems to diversify the range of accessible molecules.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and expanding their application to fluoroethenyl aryl ethers is a significant area of interest. mdpi.comchinesechemsoc.org Research into palladium-catalyzed cross-coupling reactions of vinyl triflates has shown promise for creating cyclic vinyl fluorides, a transformation that benefits from new ligands and additives to control regioselectivity. nih.gov Nickel-catalyzed cross-electrophile coupling reactions are also emerging as a powerful tool for creating complex fluorinated structures, such as vinyl fluoride-substituted cyclopropanes. acs.org

Future efforts will likely involve:

Developing new catalysts that can activate the C-F bond under milder conditions.

Exploring stereoselective reactions to control the geometry of the double bond.

Utilizing vinyl fluorides as building blocks in cascade reactions to rapidly build molecular complexity.

| Catalytic Method | Reactants | Product Type | Key Advantage |

| Palladium-Catalyzed Fluorination | Cyclic Vinyl Triflates, Fluoride (B91410) Salts | Cyclic Vinyl Fluorides | Access to cyclic structures with good functional group tolerance. nih.gov |

| Nickel-Catalyzed Cross-Electrophile Coupling | Alkyl Mesylates, Allylic gem-difluorides | Vinyl Fluoride-Substituted Cyclopropanes | Synthesis of complex, enantioenriched building blocks. acs.org |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Vinylidene Fluoride, Arylboronates | 1-(1-fluorovinyl)arenes | Base-free conditions for C-F bond activation. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages for the synthesis of organofluorine compounds. researchgate.netbeilstein-journals.org This technology provides precise control over reaction parameters like temperature and time, enhances safety, and facilitates scaling up production. researchgate.netmit.edu

The integration of flow chemistry with automated systems is a key future direction. researchgate.net Automated platforms can:

Rapidly screen and optimize reaction conditions.

Synthesize libraries of fluoroethenyl aryl ether analogs for biological screening.

Improve reproducibility and reduce manual labor. researchgate.net

The synthesis of fluorine-containing active pharmaceutical ingredients (APIs) has already demonstrated the potential of flow technology to be more efficient and safer than traditional batch synthesis. researchgate.netup.ac.za Future work will focus on developing dedicated flow reactors and automated workflows specifically for the synthesis and modification of fluoroethenyl aryl ethers.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. chemrxiv.org For fluoroethenyl aryl ethers, computational modeling can provide deep insights into:

Reaction Mechanisms: Elucidating the step-by-step pathway of a reaction, helping to explain observed selectivity and reactivity. DFT calculations have been used to understand the mechanism of palladium-catalyzed fluorination of vinyl triflates. chemrxiv.org

Transition State Analysis: Calculating the energy of transition states to predict the feasibility and outcome of a reaction. acs.org

Molecular Properties: Predicting the electronic properties, conformation, and reactivity of new molecules before they are synthesized. researchgate.net

By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and design novel fluoroethenyl aryl ether-containing materials with tailored electronic and physical properties, such as advanced polymers. acs.orgrsc.org

Investigation into Bio-Inspired Synthesis and Catalysis Applications

Nature's approach to synthesis, relying on enzymes, operates under mild, environmentally friendly conditions with high selectivity. While naturally occurring organofluorine compounds are rare, the field of biocatalysis is rapidly expanding to include non-natural reactions. cas.cnresearchgate.net

Future research in this area will explore:

Enzymatic Fluorination: Identifying or engineering enzymes, such as fluorinases, that can catalyze the formation of C-F bonds. researchgate.netnih.gov The discovery of a fluorinase enzyme in the bacterium Streptomyces cattleya has opened the door to biotechnological production of organofluorine compounds. researchgate.net

Biocatalytic Derivatization: Using enzymes like lipases, dehydrogenases, and aldolases to perform selective transformations on molecules containing a fluoroethenyl group. nih.govresearchgate.netnih.gov

Whole-Cell Biotransformations: Employing microorganisms to produce complex fluorinated molecules, leveraging their inherent metabolic pathways.

This bio-inspired approach offers a sustainable and highly selective alternative to traditional chemical synthesis for producing valuable fluorinated compounds.

Emerging Roles in Niche Areas of Organic Chemistry Research

The unique properties of the fluoroethenyl group make it a valuable component in various specialized areas of research. While 1-(1-fluoroethenyl)-3-methoxybenzene itself is a building block, its structural motif is relevant to several fields:

Medicinal Chemistry: Fluoroalkenes can act as bioisosteres, mimicking the structure and electronics of amide bonds but with enhanced metabolic stability. nih.govacademie-sciences.fr This makes them attractive for designing new drug candidates. The incorporation of fluorine-containing groups like difluoromethyl ethers is already a successful strategy in pharmaceuticals, as seen in drugs like Pantoprazole. nih.govnih.gov

Materials Science: The introduction of fluorine into polymers, creating fluorinated poly(aryl ether)s, can lead to materials with high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. rsc.orgresearchgate.net

Agrochemicals: Fluorine substitution is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and stability. nih.gov

PET Imaging: The development of synthetic methods compatible with the fluorine-18 (B77423) isotope (¹⁸F) is crucial for creating new radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. diva-portal.org

As synthetic methods become more robust and versatile, the incorporation of the fluoroethenyl aryl ether scaffold into these and other niche applications is expected to grow significantly.

Q & A

Q. Can this compound serve as a monomer for functional polymers?

- Methodological Answer : The fluoroethenyl group’s reactivity in radical or ionic polymerization makes it a candidate for fluorinated polymers. Evaluate copolymerization with styrene or acrylates under controlled initiator systems (e.g., AIBN). Monitor thermal stability (TGA) and dielectric properties for materials science applications .

Q. What role does this compound play in developing fluorinated liquid crystals?

- Methodological Answer : The planar aromatic core and fluorine’s dipole moment enhance anisotropic properties. Synthesize derivatives with alkyl chains and characterize mesophase behavior via polarized optical microscopy and DSC. Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.